(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the oxirane ring. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.
Another method involves the use of asymmetric catalysis, where chiral catalysts are employed to induce the formation of the desired stereoisomer. For example, Jacobsen’s catalyst, a chiral salen complex, can be used to achieve high enantioselectivity in the epoxidation of alkenes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used to open the oxirane ring.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted alcohols and amines.
Scientific Research Applications
(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(Methoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2R,3S)-3-(Propoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a propoxy group instead of an ethoxy group.
(2R,3S)-3-(Butoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid lies in its specific stereochemistry and the presence of both an ethoxycarbonyl group and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a versatile compound in asymmetric synthesis and a valuable intermediate in the production of various chiral molecules.
Properties
Molecular Formula |
C6H8O5 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2R,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
MWMZDXCRDIBPCO-DMTCNVIQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](O1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.